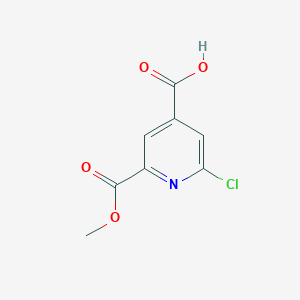
2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C7H6ClNO3. . This compound is characterized by the presence of a chlorine atom, a methoxycarbonyl group, and a carboxylic acid group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 6-methoxyisonicotinic acid. The reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alkoxides are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Hydrolysis: Aqueous acids or bases are employed to hydrolyze the methoxycarbonyl group.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Esterification: Ester derivatives of this compound.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
2-Chloro-6-fluorobenzoic acid: Similar halogenated structure but with a fluorine atom instead of a methoxycarbonyl group.
6-Chloro-2-hydroxypyridine: Similar halogenated pyridine structure but with a hydroxyl group instead of a methoxycarbonyl group.
Uniqueness
2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid is unique due to the presence of both a chlorine atom and a methoxycarbonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H6ClNO4 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-chloro-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)5-2-4(7(11)12)3-6(9)10-5/h2-3H,1H3,(H,11,12) |
InChI Key |
JWLDGNYYOAXPKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















